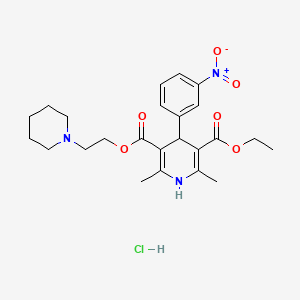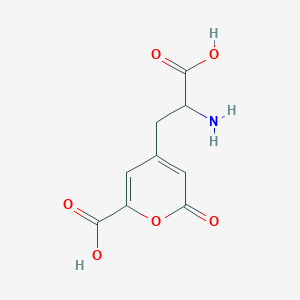
Stizolobate
Descripción general
Descripción
Stizolobate is a compound that plays a significant role in the biosynthesis of stizolobinic acid and stizolobic acid in higher plants. It is an intermediate product formed during the enzymatic conversion of 3,4-dihydroxy-L-phenylalanine by the enzyme this compound synthase . This compound is involved in tyrosine metabolism and is crucial for various biochemical processes in plants .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stizolobate is synthesized through the enzymatic reaction catalyzed by this compound synthase. The reaction involves the substrates 3,4-dihydroxy-L-phenylalanine and molecular oxygen (O2), resulting in the formation of 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde . This intermediate product undergoes ring closure and oxidation, with NAD(P)+ as the acceptor, to form this compound .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for this compound. The compound is primarily studied in a laboratory setting, focusing on its biosynthesis in higher plants .
Análisis De Reacciones Químicas
Types of Reactions
Stizolobate undergoes several types of chemical reactions, including:
Oxidation: The intermediate product formed during its synthesis undergoes oxidation to form this compound.
Ring Closure: The intermediate product also undergoes ring closure during its formation.
Common Reagents and Conditions
Reagents: 3,4-dihydroxy-L-phenylalanine, molecular oxygen (O2), NAD(P)+.
Conditions: The reaction is catalyzed by the enzyme this compound synthase and requires the presence of zinc as a cofactor.
Major Products Formed
The major product formed from the reactions involving this compound is stizolobinic acid and stizolobic acid .
Aplicaciones Científicas De Investigación
Stizolobate has several scientific research applications, including:
Mecanismo De Acción
Stizolobate exerts its effects through the enzymatic action of this compound synthase. The enzyme catalyzes the conversion of 3,4-dihydroxy-L-phenylalanine and molecular oxygen into 4-(L-alanin-3-yl)-2-hydroxy-cis,cis-muconate 6-semialdehyde, which then undergoes ring closure and oxidation to form this compound . The molecular targets involved in this process include the substrates 3,4-dihydroxy-L-phenylalanine and molecular oxygen, as well as the cofactor zinc .
Comparación Con Compuestos Similares
Stizolobate is unique in its role in the biosynthesis of stizolobinic acid and stizolobic acid. Similar compounds include:
Stizolobinic Acid: A product of the enzymatic reaction involving this compound.
Stizolobic Acid: Another product formed from the enzymatic reaction involving this compound.
3,4-Dihydroxy-L-Phenylalanine: The substrate for the enzymatic reaction catalyzed by this compound synthase.
These compounds are all involved in the same metabolic pathway and share similar biochemical properties, but this compound is distinct in its intermediate role in the biosynthesis process .
Propiedades
IUPAC Name |
4-(2-amino-2-carboxyethyl)-6-oxopyran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6/c10-5(8(12)13)1-4-2-6(9(14)15)16-7(11)3-4/h2-3,5H,1,10H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZBVNZAEQASKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(OC1=O)C(=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one](/img/structure/B1203298.png)
![(1S,9R,10S)-7,15-DIAZATETRACYCLO[7.7.1.0(2),?.0(1)?,(1)?]HEPTADECA-2,4-DIEN-6-ONE](/img/structure/B1203299.png)
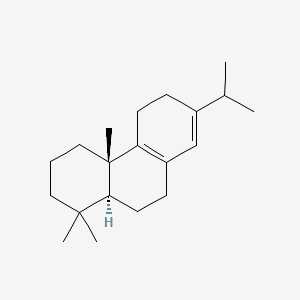
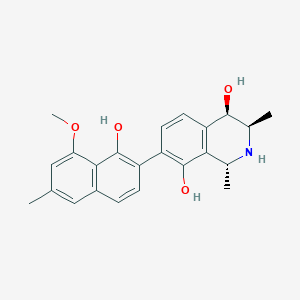
![N-Acetyl-N-[1-(1,1'-biphenyl-4-ylmethyl)-2-oxoazepan-3-YL]-O-phosphonotyrosinamide](/img/structure/B1203305.png)

![2-[[Acetamido(sulfanylidene)methyl]amino]-5-ethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1203311.png)

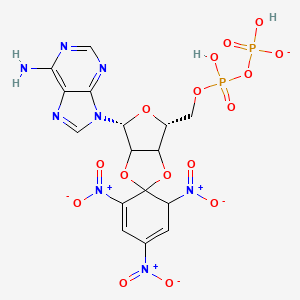
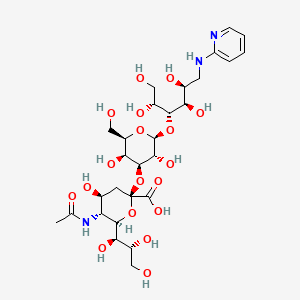
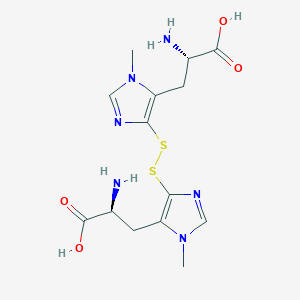
![1-[[(4R,7R)-6-methyl-6,11-diazatetracyclo[7.6.1.03,7.012,16]hexadeca-1(16),2,9,12,14-pentaen-4-yl]methyl]-1,3-diazinane-2,4-dione](/img/structure/B1203318.png)
